![molecular formula C22H26N4O B4537331 N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-N'-(3,5-dimethylphenyl)urea](/img/structure/B4537331.png)
N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-N'-(3,5-dimethylphenyl)urea
Description
The compound belongs to a class of chemicals that often exhibit notable biological or chemical properties due to their unique molecular structures. These structures can be tailored for specific functions, including pharmacological activities, catalysis, or as materials with unique physical properties.
Synthesis Analysis
Synthesis of similar urea derivatives involves reactions between specific isocyanates and amines or amidines under controlled conditions. For example, compounds with pyrazole and thiadiazole rings have been synthesized through reactions involving amino derivatives and isocyanates, indicating a pathway that might be relevant for synthesizing the compound of interest (Song, Tan, & Wang, 2008).
Molecular Structure Analysis
Molecular structure determination, often through X-ray crystallography, NMR, MS, and IR techniques, reveals the spatial arrangement of atoms within a molecule, crucial for understanding its chemical behavior and interaction with other molecules. For instance, structural characterization can elucidate the planarity of the urea scaffold and the presence of intramolecular hydrogen bonding, which are significant for the compound's stability and reactivity (Song, Tan, & Wang, 2008).
Chemical Reactions and Properties
The reactivity of such compounds can be influenced by the presence of functional groups such as the pyrazole and dimethylphenyl groups. These functionalities can participate in various chemical reactions, including hydrogen bonding and π-π stacking interactions, which are essential for the compound's biological activities and its interaction with biological targets (Song, Tan, & Wang, 2008).
properties
IUPAC Name |
1-[3,5-dimethyl-1-[(3-methylphenyl)methyl]pyrazol-4-yl]-3-(3,5-dimethylphenyl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O/c1-14-7-6-8-19(10-14)13-26-18(5)21(17(4)25-26)24-22(27)23-20-11-15(2)9-16(3)12-20/h6-12H,13H2,1-5H3,(H2,23,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHJZWARBCUGXOR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C(=C(C(=N2)C)NC(=O)NC3=CC(=CC(=C3)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-3-(3,5-dimethylphenyl)urea |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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